molecular formula C10H13NO3 B1620836 1-(3,4-dimethoxyphenyl)ethan-1-one oxime CAS No. 88920-78-9

1-(3,4-dimethoxyphenyl)ethan-1-one oxime

Cat. No.: B1620836
CAS No.: 88920-78-9
M. Wt: 195.21 g/mol
InChI Key: ILXJZPXGWURHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)ethan-1-one oxime (CAS 88920-78-9) is an oxime derivative synthesized from its ketone precursor, 3′,4′-dimethoxyacetophenone, through hydroxylamine-mediated condensation. The compound is characterized by a 3,4-dimethoxyphenyl group attached to an ethanone oxime moiety. It is a white crystalline solid with 97% purity, requiring refrigeration (below 4°C) and protection from moisture for stability . Safety data indicate it is irritating to eyes, skin, and respiratory systems, necessitating gloves and ventilation during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime typically involves the reaction of 3,4-dimethoxyacetophenone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is heated to facilitate the formation of the oxime derivative. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pH, and reaction time. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)ethan-1-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3,4-dimethoxyphenyl)ethan-1-one oxime has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Key Compounds Compared:

1-(3,4-Dimethoxyphenyl)ethan-1-one oxime

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime

1-(3,4-Dichlorophenyl)ethanone oxime

1-(3-Bromophenyl)ethan-1-one oxime

3′,4′-Dimethoxyacetophenone (ketone precursor)

Functional Group and Electronic Effects

  • Oxime vs. Ketone: The oxime group introduces a hydroxylamine moiety (–N–OH), enhancing hydrogen-bonding capability compared to the ketone.
  • Substituent Influence :
    • Electron-donating groups (e.g., 3,4-dimethoxy): Stabilize aromatic systems, reduce electrophilicity, and may lower reactivity in nucleophilic substitutions.
    • Electron-withdrawing groups (e.g., nitro, chloro, bromo): Increase electrophilicity at the carbonyl/oxime site, enhancing reactivity in condensation or cyclization reactions .

Biological Activity

1-(3,4-Dimethoxyphenyl)ethan-1-one oxime is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₀H₁₃NO₃
  • IUPAC Name : this compound

This compound belongs to a class of oxime derivatives known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, its derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported that compounds similar to this oxime demonstrated IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, indicating strong anti-proliferative effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)
Compound AHCT-1162.86
Compound BMCF-75.55
Compound CHePG-21.82

The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances the anticancer activity of these compounds .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated effective antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL for certain derivatives .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (mg/mL)
Compound DB. cereus0.23
Compound EE. coli0.47
Compound FS. Typhimurium0.70

These findings indicate that modifications in the molecular structure can significantly influence the antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Research indicates that this compound may inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

Case Studies and Research Findings

A series of research studies have focused on the synthesis and evaluation of biological activities related to oxime derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives of oximes and evaluated their biological activities comprehensively . The results indicated that certain structural modifications led to enhanced biological activity.
  • Mechanistic Insights : Another study provided insights into the mechanisms underlying the anticancer activity of related compounds, suggesting that they may induce apoptosis through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,4-dimethoxyphenyl)ethan-1-one oxime, and how can reaction conditions be optimized?

  • Methodological Answer : The oxime is typically synthesized via condensation of 1-(3,4-dimethoxyphenyl)ethan-1-one with hydroxylamine hydrochloride under basic conditions (e.g., potassium acetate in methanol). Optimization includes adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone:NH2_2OH·HCl). Purification via preparative HPLC (H2_2O/CH3_3CN + 0.1% formic acid) yields high-purity product .
  • Key Parameters : Monitor reaction progress by TLC (Rf_f ~0.3 in ethyl acetate/hexane) and confirm oxime formation via IR (C=N stretch ~1600 cm1^{-1}) .

Q. Which spectroscopic techniques are most effective for characterizing this oxime, and what critical data points should be prioritized?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals methoxy singlet(s) at δ 3.7–3.8 ppm and oxime proton (NH) at δ ~10.9 ppm (DMSO-d6_6). 13^{13}C NMR confirms C=N at ~150–155 ppm .
  • Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion [M+H]+^+ at m/z 208.1 (calculated for C10_{10}H13_{13}NO3_3). NIST databases provide reference fragmentation patterns .
  • IR : Key bands include O-H (oxime, ~3200 cm1^{-1}) and aromatic C-H stretches (~3030 cm1^{-1}) .

Q. How does the stability of this oxime vary under different storage conditions, and what precautions are necessary for long-term use?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store at -20°C in amber vials under inert atmosphere (N2_2 or Ar). Stability studies indicate ≥95% purity retention over 6 months when stored properly. Avoid aqueous solutions (hydrolysis risk at pH < 5 or > 9) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of oxime formation in derivatives with competing functional groups?

  • Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., methoxy groups activate specific aryl positions) and steric hindrance. Computational modeling (DFT at B3LYP/6-31G*) predicts preferential oxime formation at the carbonyl adjacent to electron-donating substituents (3,4-dimethoxy). Experimental validation via X-ray crystallography (e.g., bond angles ~120° for C=N-O) confirms theoretical predictions .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inert results) be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. disk diffusion) or impurity interference. Standardize protocols:

  • Use >98% pure compound (HPLC-verified).
  • Test across multiple cell lines (e.g., Gram+/Gram- bacteria, fungal strains).
  • Correlate activity with substituent electronic profiles (Hammett σ values for methoxy groups) .

Q. What advanced chromatographic methods are recommended for separating stereoisomers or tautomeric forms of this oxime?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves E/Z isomers. Mobile phase: n-hexane/isopropanol (85:15) + 0.1% TFA. For tautomers (oxime ⇌ nitroso), use low-temperature NMR (-40°C in CD2_2Cl2_2) to slow interconversion .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(11-12)8-4-5-9(13-2)10(6-8)14-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXJZPXGWURHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381272
Record name Ethanone,1-(3,4-dimethoxyphenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88920-78-9
Record name Ethanone,1-(3,4-dimethoxyphenyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of hydroxylamine hydrochloride (3.33 grams, 48 mmol) and sodium acetate (4.92 grams, 60 mmol) in 20 milliliters of water was added to a stirring solution of 3′,4′-dimethoxyacetophenone (5.41 grams, 30.0 mmol) in a mixture of water (30 milliliters) and ethanol (30 milliliters), the solution was stirred overnight. The resulting mixture was filtered and the solid was dried in vacuo (60° C., <1 mm) to afford 4.68 grams (80%) of product as a yellow solid: mp 137-138° C.; 1H NMR (CDCl3) δ7.34-7.08 (m, 2H), 6.94-6 80 (m, 1H), 3.92 (s, 3H ), 3.90 (s, 3H), 2.28 (s , 3H); 13C NMR (CDCl3) δ155.6, 150.1, 148.8, 129.2, 119.2, 110.6, 108.6, 55.8.
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethoxyphenyl)ethan-1-one oxime
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethoxyphenyl)ethan-1-one oxime
Reactant of Route 3
1-(3,4-dimethoxyphenyl)ethan-1-one oxime
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3,4-dimethoxyphenyl)ethan-1-one oxime
Reactant of Route 5
Reactant of Route 5
1-(3,4-dimethoxyphenyl)ethan-1-one oxime
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3,4-dimethoxyphenyl)ethan-1-one oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.